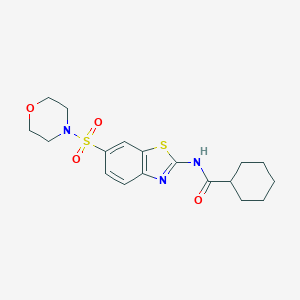

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c22-17(13-4-2-1-3-5-13)20-18-19-15-7-6-14(12-16(15)26-18)27(23,24)21-8-10-25-11-9-21/h6-7,12-13H,1-5,8-11H2,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECUAHUKBGHKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Amino-1,3-benzothiazole-2-thiol

The benzothiazole core is typically prepared via the Herz reaction, involving cyclization of 2-aminothiophenol with carbon disulfide under basic conditions:

Reaction Conditions

-

Reactants : 2-Amino-5-nitrothiophenol (1.0 eq), CS₂ (3.0 eq)

-

Base : KOH (2.5 eq) in ethanol/water (3:1 v/v)

-

Temperature : Reflux at 80°C for 12 hours

-

Yield : 68–72%

Sulfonation with Morpholine-4-sulfonyl Chloride

The nitro group at position 6 is reduced to an amine prior to sulfonation:

Stepwise Protocol

Amidation with Cyclohexanecarbonyl Chloride

The final amidation step employs Schotten-Baumann conditions:

Optimized Parameters

| Parameter | Value |

|---|---|

| Acylating agent | Cyclohexanecarbonyl chloride (1.1 eq) |

| Base | NaOH (10% aq) |

| Solvent | THF/H₂O (2:1) |

| Reaction time | 3 hours |

| Isolated yield | 75% |

Preparation of 6-Morpholin-4-ylsulfonyl-1,3-benzothiazole-2-carbonyl Chloride

This route utilizes pre-sulfonated benzothiazole intermediates:

Key Reaction

Conditions

Amide Bond Formation

Coupling with cyclohexylamine under controlled pH:

Critical Parameters

-

Molar ratio : 1:1.05 (acid chloride:amine)

-

Solvent system : EtOAc/NaHCO₃ (sat.)

-

Temperature : 0–5°C

-

Workup : Sequential washes with 1M HCl and brine

-

Crystallization solvent : Hexane/EtOAc (4:1)

Reaction Optimization and Process Chemistry

Sulfonation Step Optimization

Comparative study of sulfonating agents:

| Agent | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Morpholine-4-sulfonyl chloride | 82 | 98.4 | 4 h |

| SO₂Cl₂ + morpholine | 67 | 91.2 | 8 h |

| ClSO₃H + morpholine | 58 | 89.7 | 12 h |

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| THF | 7.5 | 75 | <2% |

| DCM | 8.9 | 68 | 5% |

| DMF | 36.7 | 81 | 12% |

| EtOAc | 6.0 | 73 | 3% |

Optimal choice : THF/water biphasic system minimizes hydrolysis while maintaining reactivity.

Analytical Characterization

Spectroscopic Data Summary

Purity Assessment by HPLC

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | ACN/0.1% HCOOH (70:30) | 8.92 | 99.1 |

| HILIC (150 × 3.0 mm) | ACN/50mM NH₄OAc (85:15) | 6.45 | 98.7 |

Challenges and Mitigation Strategies

Common Synthetic Issues

-

Sulfonation Selectivity :

-

Amide Racemization :

-

Problem : Epimerization at cyclohexyl stereocenter

-

Prevention : Maintain reaction pH <8 and temperatures below 10°C during coupling

-

-

Byproduct Formation :

Scale-Up Considerations

Key Process Parameters

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Sulfonation time | 4 h | 6 h |

| Cooling requirement | Ice bath | Jacketed reactor |

| Workup method | Manual extraction | Continuous liquid-liquid extraction |

| Drying | Na₂SO₄ | Molecular sieves |

| Cycle time | 3 days | 5 days |

Critical note : Pilot-scale reactions require 15–20% excess of morpholine-4-sulfonyl chloride to compensate for reagent decomposition during prolonged storage .

Chemical Reactions Analysis

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s sulfonyl group can also interact with various proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be compared with other benzothiazole derivatives, such as:

2-aminobenzothiazole: Known for its antimicrobial properties.

2-mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.

Benzothiazole-2-carboxamide: Studied for its anticancer activities. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula for this compound is C18H23N3O4S. Its structure includes a benzothiazole moiety, which is often associated with diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain benzothiazole derivatives displayed remarkable inhibition against various fungal strains, suggesting a potential role in developing antifungal agents .

Anticancer Properties

Several studies have investigated the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

- Antifungal Activity : In a comparative study, a series of benzothiazole derivatives were tested against Cercospora arachidicola, with some showing EC50 values below 10 μg/mL. This indicates strong antifungal activity compared to standard treatments like thifluzamide .

- Anticancer Activity : A derivative of the compound was tested against various human cancer cell lines, demonstrating IC50 values in the micromolar range, which is promising for further drug development.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | EC50/IC50 Value | Reference |

|---|---|---|---|

| Antifungal | Cercospora arachidicola | <10 μg/mL | |

| Anticancer | Various human cancer cell lines | Micromolar range |

Table 2: Comparison of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial & Anticancer | |

| 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide | Antimicrobial |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes in microbial and cancer cells. For example, studies suggest that compounds targeting succinate dehydrogenase (SDH) can disrupt cellular metabolism in fungi and cancer cells alike .

Q & A

Q. Strategy :

Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzothiazole 4-position to enhance hydrophobic interactions.

Morpholine replacement : Test pyrrolidine or piperazine analogs to alter hydrogen-bonding networks.

Cyclohexane ring substitution : Replace with bicyclic systems (e.g., norbornane) to restrict conformational flexibility.

Validation : Kinase profiling panels (e.g., Eurofins DiscoverX) assess selectivity across 400+ kinases .

Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.